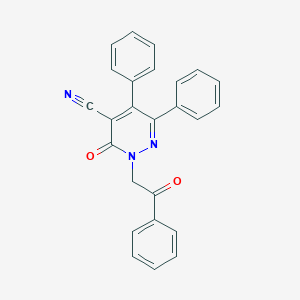![molecular formula C27H20N2O2 B293097 2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile](/img/structure/B293097.png)
2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-methyl-6-phenylnicotinonitrile, commonly known as BPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPN is a nicotinonitrile derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of BPN is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors. BPN has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including inflammation, pain, and cognition. BPN has also been shown to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
BPN has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BPN has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. In addition, BPN has been found to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
BPN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it an ideal candidate for drug development. BPN is also relatively stable and can be stored for long periods without degradation. However, BPN has some limitations for lab experiments. Its low solubility in aqueous solutions makes it difficult to administer in vivo. In addition, BPN has low bioavailability, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on BPN. One potential direction is the development of BPN derivatives with improved solubility and bioavailability. Another direction is the investigation of the role of BPN in the treatment of viral infections, including COVID-19. Furthermore, the development of BPN-based therapies for the treatment of cancer and inflammation is an exciting area of research. Finally, the study of the mechanism of action of BPN and its interaction with nicotinic acetylcholine receptors is an ongoing area of research that may lead to the development of novel drugs for various diseases.
Conclusion:
In conclusion, BPN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPN has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. BPN has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. However, further research is needed to fully understand the mechanism of action of BPN and its potential applications in the field of medicine.
Méthodes De Synthèse
BPN can be synthesized using various methods, including the reaction of 2-bromoethyl 4-methyl-6-phenylnicotinate with 1,1'-biphenyl-4-carbaldehyde in the presence of a base. Another method involves the reaction of 2-chloroethyl 4-methyl-6-phenylnicotinate with 1,1'-biphenyl-4-carbaldehyde in the presence of a base and a palladium catalyst. The yield of BPN using these methods ranges from 25% to 70%.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. BPN has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, BPN has been used as a probe to study the role of nicotinic acetylcholine receptors in various physiological processes.
Propriétés
Formule moléculaire |
C27H20N2O2 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
4-methyl-2-[2-oxo-2-(4-phenylphenyl)ethoxy]-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C27H20N2O2/c1-19-16-25(22-10-6-3-7-11-22)29-27(24(19)17-28)31-18-26(30)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-16H,18H2,1H3 |
Clé InChI |
MXLMQMCATZHJQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B293015.png)
![1-(10-Amino-6-methyl-4-phenyl-8-thiophen-2-yl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl)ethanone](/img/structure/B293016.png)
![1-[5-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl]ethanone](/img/structure/B293017.png)
![6-(cyanomethoxy)-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B293018.png)
![13-[2-(4-Chlorophenyl)-2-oxoethoxy]-11-ethyl-15-methyl-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),13,15-heptaen-9-one](/img/structure/B293022.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]acetohydrazide](/img/structure/B293023.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293024.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293025.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
![methyl 5-(3-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293030.png)

![6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
![4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B293033.png)
![3-Methyl-1-{[(4-phenyl-1-piperazinyl)methylene]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293035.png)